
5-(4-bromophenyl)-4-phenyl-2-(piperidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
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Overview
Description
5-(4-bromophenyl)-4-phenyl-2-(1-piperidinylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a heterocyclic compound that features a triazole ring, a bromophenyl group, a phenyl group, and a piperidinylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromophenyl)-4-phenyl-2-(1-piperidinylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.
Introduction of the Bromophenyl and Phenyl Groups: The bromophenyl and phenyl groups can be introduced via a nucleophilic substitution reaction.
Attachment of the Piperidinylmethyl Group: The piperidinylmethyl group is introduced through a Mannich reaction, which involves the condensation of formaldehyde, piperidine, and the triazole intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinylmethyl group.
Reduction: Reduction reactions can occur at the triazole ring or the bromophenyl group.
Substitution: The bromophenyl group is susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the piperidinylmethyl group.
Reduction: Reduced forms of the triazole ring or bromophenyl group.
Substitution: Substituted derivatives at the bromophenyl group.
Scientific Research Applications
5-(4-bromophenyl)-4-phenyl-2-(1-piperidinylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-bromophenyl)-4-phenyl-2-(1-piperidinylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
5-(4-bromophenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-(1-piperidinyl)-1H-pyrazole-3-carboxamide: A compound with similar structural features but different biological activities.
Piperidine Derivatives: Compounds containing the piperidine moiety, which are widely studied for their pharmacological properties.
Uniqueness
5-(4-bromophenyl)-4-phenyl-2-(1-piperidinylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is unique due to its combination of a triazole ring, bromophenyl group, phenyl group, and piperidinylmethyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H21BrN4S |
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Molecular Weight |
429.4 g/mol |
IUPAC Name |
5-(4-bromophenyl)-4-phenyl-2-(piperidin-1-ylmethyl)-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C20H21BrN4S/c21-17-11-9-16(10-12-17)19-22-24(15-23-13-5-2-6-14-23)20(26)25(19)18-7-3-1-4-8-18/h1,3-4,7-12H,2,5-6,13-15H2 |
InChI Key |
PLAXNJDQGIDDSA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CN2C(=S)N(C(=N2)C3=CC=C(C=C3)Br)C4=CC=CC=C4 |
Origin of Product |
United States |
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